REACTION_CXSMILES
|
[N:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=3)[NH:9][N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CO.[H][H]>[N:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([NH2:16])[CH:14]=3)[NH:9][N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=NNC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated for use in the next step
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)C1=NNC2=CC=C(C=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |